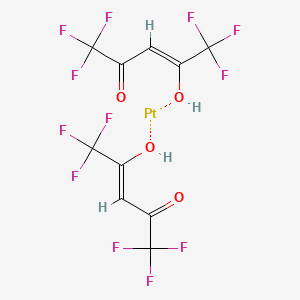
Platinum(II) hexafluoroacetylacetonate, 98%
Overview
Description
Platinum(II) hexafluoroacetylacetonate is a metal beta-diketonate, and it’s a volatile organometallic compound used for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) .
Molecular Structure Analysis
The linear formula of Platinum(II) hexafluoroacetylacetonate is Pt(C5HF6O2)2 . It has a molecular weight of 609.18 . The SMILES string representation is FC(F)(F)C(=O)\C=C(/O[Pt]O\C(=C/C(=O)C(F)(F)F)C(F)(F)F)C(F)(F)F .Physical And Chemical Properties Analysis
Platinum(II) hexafluoroacetylacetonate appears as orange crystals . It has a melting point range of 143-145°C and a boiling point of 65°C at 0.1mmHg .Scientific Research Applications
Pt(C5HF6O2)2 Pt(C_5HF_6O_2)_2 Pt(C5HF6O2)2
, is a versatile compound used in various scientific research applications. Below is a comprehensive analysis of six unique applications, each detailed under a clear heading.Chemical Vapor Deposition (CVD) of Platinum
Platinum(II) hexafluoroacetylacetonate is employed in the CVD process to deposit platinum thin films . These films are crucial for creating conductive layers in microelectronics and for fabricating components in nanotechnology. The CVD process allows for controlled deposition on a substrate, resulting in high-purity and high-performance platinum coatings.
Preparation of Photoactivated Hydrosilylation Catalysts
This compound is used to prepare catalysts that facilitate hydrosilylation reactions upon photoactivation . These reactions are fundamental in producing silicon-based organic compounds, which have applications ranging from pharmaceuticals to electronics.
Mechanochemistry and Solid-State Synthesis
Researchers have explored the use of Platinum(II) hexafluoroacetylacetonate in mechanochemical processes . It’s involved in solid-state reactions with sodium β-diketonates, offering a greener synthesis route for platinum compounds by reducing the need for solvents and lowering reaction temperatures .
Organometallic Reagents and Catalysts
As an organometallic compound, it serves as a reagent and catalyst in organic synthesis . Its applications extend to industrial chemistry, where it catalyzes reactions such as hydrogenation and oxidation, and in pharmaceuticals for the synthesis of complex molecules.
Thin Film Deposition in Microelectronics
In microelectronics, Platinum(II) hexafluoroacetylacetonate is used to deposit platinum thin films essential for the fabrication of electronic devices . These films are integral to the production of capacitors, resistors, and other electronic components.
Optics and Hydrogen Energy Systems
The unique properties of platinum β-diketonates, derived from Platinum(II) hexafluoroacetylacetonate, find applications in optics for the production of optical coatings . Additionally, they play a role in hydrogen energy systems, potentially contributing to the development of fuel cells and hydrogen storage solutions.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Platinum(II) hexafluoroacetylacetonate is primarily employed in the field of materials science. It is used in the chemical vapor deposition (CVD) of platinum and in the preparation of photoactivated hydrosilylation catalysts . The primary targets of this compound are therefore the surfaces onto which platinum is being deposited or the substrates being catalyzed.
Mode of Action
The exact mode of action of Platinum(II) hexafluoroacetylacetonate is complex and depends on the specific application. In the context of CVD, the compound is vaporized and then decomposed on a heated substrate to deposit a thin film of platinum . In the context of catalysis, the compound likely acts as a source of platinum ions, which can catalyze various reactions .
Biochemical Pathways
Its primary use is in the deposition of platinum in material science applications .
Pharmacokinetics
Like other platinum compounds, if it were to enter a biological system, it could potentially undergo complex interactions and transformations .
Result of Action
The primary result of the action of Platinum(II) hexafluoroacetylacetonate is the deposition of platinum onto a substrate or the catalysis of chemical reactions . This can be used to create thin films of platinum for various applications in electronics and other fields .
properties
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;platinum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Pt/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/b2*2-1-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEADBNBKIDAEI-PAMPIZDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Pt] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Pt] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F12O4Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platinum(II) hexafluoroacetylacetonate | |
CAS RN |
65353-51-7 | |
| Record name | Platinum(II) hexafluoroacetylacetonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




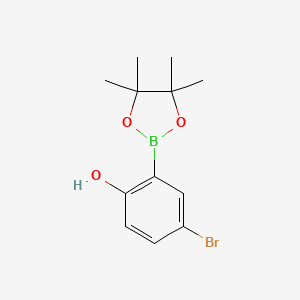




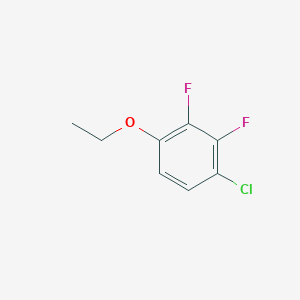
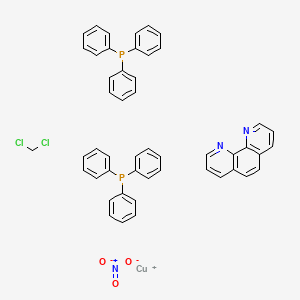

![Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), 99% (99.999%-Ga) [Ga(TMHD)3]](/img/structure/B6338429.png)
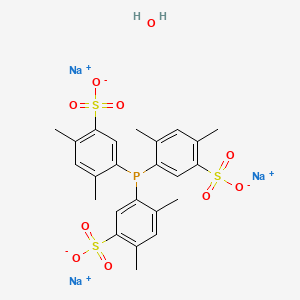
![(R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97%](/img/structure/B6338440.png)

![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)